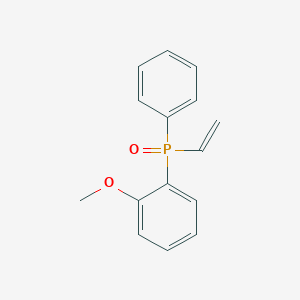
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of an ethenyl group, a methoxyphenyl group, and an oxo(phenyl) group attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with ethenyl and methoxyphenyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism by which Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, which can modulate the activity of target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane include:
Phenylphosphine oxides: These compounds share the oxo(phenyl) group but differ in the substituents attached to the phosphorus atom.
Methoxyphenylphosphines: These compounds have a methoxyphenyl group attached to the phosphorus atom but lack the ethenyl group.
Uniqueness
This compound is unique due to the combination of its ethenyl, methoxyphenyl, and oxo(phenyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
125276-54-2 |
|---|---|
Formule moléculaire |
C15H15O2P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
1-[ethenyl(phenyl)phosphoryl]-2-methoxybenzene |
InChI |
InChI=1S/C15H15O2P/c1-3-18(16,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17-2/h3-12H,1H2,2H3 |
Clé InChI |
INPYOAJLCOVPIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1P(=O)(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


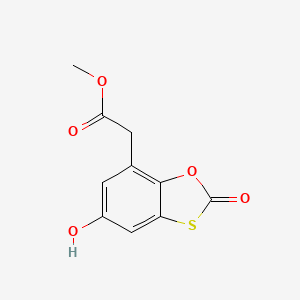
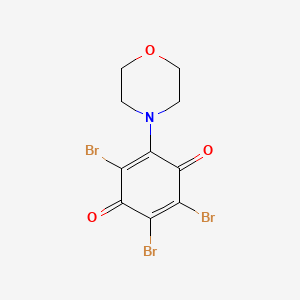
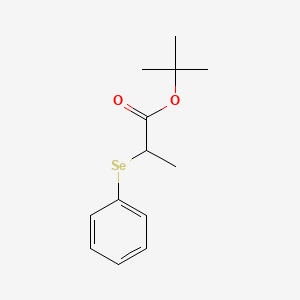
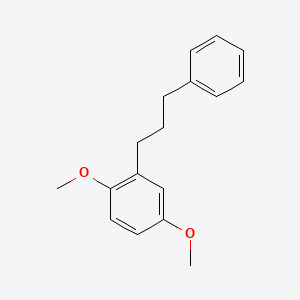

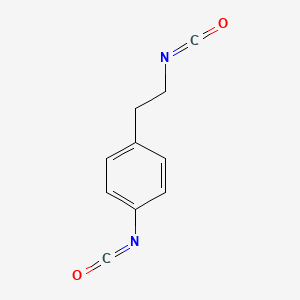
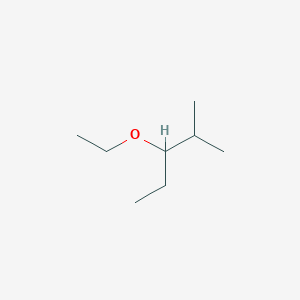

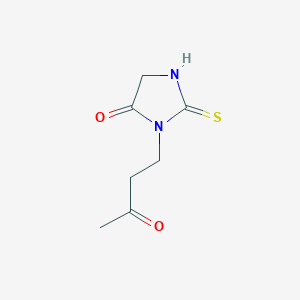
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)

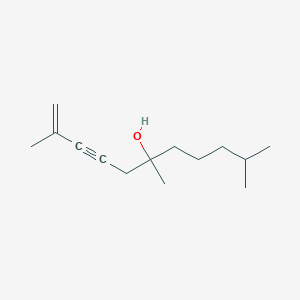

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
